5-Hydroxypyrimidine-2-carbonitrile is an organic compound with the molecular formula and a molecular weight of approximately 121.10 g/mol. It features a pyrimidine ring substituted with a hydroxyl group at the 5-position and a cyano group at the 2-position. This compound is recognized for its potential in various chemical and biological applications, particularly due to its unique structural properties that allow for diverse reactivity.
5-Hydroxypyrimidine-2-carbonitrile belongs to the class of heterocyclic compounds, which contain atoms other than carbon in their rings. Heterocyclic chemistry is a vast field with applications in various areas, including pharmaceuticals and materials science . Studying the reactivity and properties of 5-hydroxypyrimidine-2-carbonitrile could contribute to the development of novel heterocyclic compounds with potential applications.
The pyrimidine ring structure is present in many important biological molecules, such as uracil and cytosine, which are essential for DNA and RNA. 5-Hydroxypyrimidine-2-carbonitrile could be investigated as an analogue of these natural pyrimidines. Studying its interaction with biological systems could provide insights into cellular processes and potentially lead to the development of new drugs .
The synthesis and characterization of 5-hydroxypyrimidine-2-carbonitrile can contribute to the advancement of synthetic organic chemistry techniques. Research in this area could involve exploring different synthetic routes for the compound, optimizing reaction conditions, and studying its chemical properties .
These reactions are significant for synthesizing more complex organic molecules and exploring the reactivity of pyrimidine derivatives.
Research indicates that 5-hydroxypyrimidine-2-carbonitrile exhibits notable biological activities, including:
Several synthesis methods exist for producing 5-hydroxypyrimidine-2-carbonitrile:
5-Hydroxypyrimidine-2-carbonitrile has several applications:
Interaction studies have focused on understanding how 5-hydroxypyrimidine-2-carbonitrile interacts with biological targets. For example:
Several compounds share structural similarities with 5-hydroxypyrimidine-2-carbonitrile. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Aminopyrimidine | Amino group at position 2 | Known for antibacterial properties |
| 4-Hydroxypyrimidine | Hydroxyl group at position 4 | Exhibits different reactivity patterns |
| 6-Methylpyrimidine | Methyl group at position 6 | Often used in agricultural chemistry |
| 5-Fluorouracil | Fluorinated derivative of uracil | Widely used as an anticancer agent |
5-Hydroxypyrimidine-2-carbonitrile's unique combination of functional groups (hydroxyl and cyano) distinguishes it from these similar compounds, potentially leading to diverse reactivity and biological activity not observed in other pyrimidines.
The formation of pyrimidine-5-carbonitrile derivatives often proceeds via nucleophilic addition-elimination mechanisms. For instance, cyclocondensation reactions involving ethyl cyanoacetate, thiourea, and aromatic aldehydes in ethanol under reflux conditions yield pyrimidine-5-carbonitriles [4]. The mechanism begins with the nucleophilic attack of the nitrogen lone pair from thiourea on the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Subsequent elimination of water generates an α,β-unsaturated nitrile intermediate, which undergoes cyclization to form the pyrimidine ring [3] [6].
A notable example is the synthesis of 5-hydroxypyrimidine-2-carbonitrile from bromo-5-2-cyanopyrimidine and benzyl alcohol. Here, the hydroxyl group acts as a nucleophile, displacing the bromide ion in an SN2-like mechanism, followed by elimination of HBr to stabilize the aromatic system [1]. This pathway is accelerated in polar aprotic solvents, which stabilize the transition state through solvation effects [6].
Table 1: Representative Cyclocondensation Conditions for Pyrimidine-5-carbonitriles
| Reagents | Catalyst | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| Ethyl cyanoacetate, thiourea, aldehyde | K2CO3 | 4–12 | 55–85 | [4] |
| Malononitrile, urea, aldehyde | NH4Cl | 4 | 70–90 | [4] |
While Lewis acids are commonly employed in heterocyclic syntheses, the provided literature emphasizes Brønsted acid-base catalysts. For example, potassium carbonate (K2CO3) facilitates deprotonation of intermediates during the cyclocondensation of ethyl cyanoacetate and aldehydes, enhancing nucleophilicity and driving the reaction toward ring closure [4]. Similarly, ammonium chloride (NH4Cl) acts as a mild acid catalyst, protonating carbonyl groups to increase electrophilicity and stabilize leaving groups during elimination steps [4].
Triethylamine, a weak base, is utilized as an acid scavenger in reactions involving chloro derivatives. By neutralizing HCl generated during nucleophilic substitution, it prevents side reactions and shifts the equilibrium toward product formation [1] [4].
Kinetic studies of nitrogen heterocycle formation reveal that ring-closure rates depend on ring size and transition-state strain [5]. For pyrimidine-5-carbonitriles, density functional theory (DFT) calculations predict a six-membered cyclic transition state during cyclocondensation, where partial charges on the carbonyl carbon and nucleophilic nitrogen dictate reaction feasibility [5]. Computational models further suggest that electron-withdrawing substituents on the aldehyde reduce activation energy by stabilizing the transition state through resonance effects [5].
Table 2: Kinetic Parameters for Ring-Closure Reactions
| Ring Size | Rate Constant (s−1) | Effective Molarity (M) |
|---|---|---|
| 5 | 1.2 × 10−3 | 0.45 |
| 6 | 3.8 × 10−4 | 0.12 |
Isotopic labeling, though not explicitly detailed in the provided sources, could elucidate the reversibility of key steps. For instance, 18O labeling of the hydroxyl group in 5-hydroxypyrimidine-2-carbonitrile might track its origin during hydrolysis of intermediate nitriles. Similarly, 13C labeling of the cyano group could confirm its retention during ring closure, as seen in analogous pyrimidine syntheses [4] [5]. Such studies would validate proposed mechanisms, such as the intermediacy of α,β-unsaturated nitriles prior to cyclization [4].
Electronic effects of substituents on pyrimidine-5-carbonitrile derivatives significantly influence their potency as epidermal growth factor receptor inhibitors [1] [2]. The hydroxyl group at the 5-position of the pyrimidine ring demonstrates crucial electronic contributions through hydrogen bonding interactions with key amino acid residues in the epidermal growth factor receptor binding site [3] [4]. Studies on related pyrimidine-5-carbonitrile compounds reveal that electron-withdrawing substituents generally enhance inhibitory activity against epidermal growth factor receptor wild-type and mutant forms [1] [2].
The cyano group at the 2-position of 5-hydroxypyrimidine-2-carbonitrile acts as a strong electron-withdrawing substituent, creating an electron-deficient pyrimidine ring system that facilitates favorable interactions with the adenosine triphosphate binding pocket of epidermal growth factor receptor [1] [5]. Molecular modeling studies demonstrate that the electron density distribution across the pyrimidine core directly correlates with binding affinity measurements [3] [5]. Compounds bearing electron-donating substituents such as methoxy groups at the 4-position show reduced inhibitory potency compared to electron-withdrawing analogues [6] [7].
Research on pyrimidine-5-carbonitrile derivatives reveals that Hammett sigma values of substituents correlate strongly with epidermal growth factor receptor inhibition data [1] [2]. Electron-withdrawing groups with positive sigma values, including halogen substituents and trifluoromethyl groups, consistently demonstrate enhanced biological activity [2] [7]. The following structure-activity relationship data illustrates these electronic effects:
| Substituent | Hammett σ Value | Epidermal Growth Factor Receptor IC₅₀ (nanomolar) | Fold Enhancement |
|---|---|---|---|
| Hydrogen | 0.00 | 89.0 ± 4.2 | 1.0 |
| Fluorine | 0.06 | 45.3 ± 2.1 | 2.0 |
| Chlorine | 0.23 | 28.7 ± 1.8 | 3.1 |
| Trifluoromethyl | 0.54 | 8.29 ± 0.04 | 10.7 |
Density functional theory calculations on 5-hydroxypyrimidine-2-carbonitrile analogues reveal that frontier molecular orbital energies correlate with experimental inhibitory activities [5] [8]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap influences the compound's ability to interact with the epidermal growth factor receptor active site [5] [8]. Compounds with lower energy gaps demonstrate stronger binding interactions and enhanced inhibitory potency [5] [8].
Steric factors play a fundamental role in determining cyclooxygenase-2 selectivity for pyrimidine-based inhibitors [9] [10] [7]. The binding pocket of cyclooxygenase-2 contains a larger cavity compared to cyclooxygenase-1, allowing accommodation of bulkier substituents on pyrimidine derivatives [11] [10]. This size difference creates opportunities for designing selective inhibitors through strategic incorporation of sterically demanding groups [11] [10].
The cyclooxygenase-2 active site features Val523, which provides additional space compared to the corresponding Ile523 in cyclooxygenase-1 [11] [10]. This single amino acid difference creates a larger binding cavity that preferentially accommodates pyrimidine derivatives with bulky substituents [11] [10]. Molecular docking studies of 5-hydroxypyrimidine-2-carbonitrile analogues demonstrate that compounds with benzyloxy or phenoxy substituents achieve superior cyclooxygenase-2 selectivity due to favorable steric interactions [10] [7].
Structure-activity relationship studies reveal that increasing substituent bulk at specific positions enhances cyclooxygenase-2 selectivity while maintaining potency [7] [10]. The following data demonstrates the correlation between substituent size and isoenzyme selectivity:
| Substituent | Van der Waals Volume (Ų) | Cyclooxygenase-2 IC₅₀ (micromolar) | Cyclooxygenase-1 IC₅₀ (micromolar) | Selectivity Index |
|---|---|---|---|---|
| Methyl | 24.3 | 0.26 ± 0.01 | 12.4 ± 0.8 | 47.7 |
| Phenyl | 89.4 | 0.20 ± 0.01 | 15.2 ± 1.1 | 76.0 |
| Benzyloxy | 107.2 | 0.18 ± 0.01 | 18.9 ± 1.4 | 105.0 |
| Tert-butyl | 98.1 | 0.16 ± 0.01 | 21.3 ± 1.6 | 133.1 |
The flexibility of substituents attached to the pyrimidine core influences cyclooxygenase-2 binding through conformational adaptation within the active site [7] [11]. Rigid substituents that cannot adapt to the binding pocket geometry show reduced selectivity, while moderately flexible groups achieve optimal interactions [7] [11]. Computational studies indicate that rotatable bonds in substituents correlate with improved selectivity indices when the number ranges between 4-7 bonds [7] [11].
Molecular hybridization of 5-hydroxypyrimidine-2-carbonitrile with coumarin and thiazole pharmacophores represents an effective strategy for developing multitarget bioactive compounds [12] [13] [14]. These hybrid molecules combine the beneficial properties of each pharmacophore while potentially reducing drug resistance and enhancing therapeutic efficacy [15] [14] [16]. The synthesis and biological evaluation of such hybrids demonstrate synergistic effects in various biological assays [12] [16] [17].
The integration of coumarin moieties with 5-hydroxypyrimidine-2-carbonitrile creates hybrid molecules with enhanced anticancer and anti-inflammatory properties [12] [18] [19]. Coumarin derivatives are recognized for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer effects [18] [19]. The hybrid approach allows for targeting multiple pathways simultaneously, potentially overcoming single-target limitations [18] [19].
Several synthetic approaches have been developed for constructing coumarin-thiazole-pyrimidine hybrids [12] [16] [20]. The most common methodology involves condensation reactions between pyrimidine intermediates and appropriately functionalized coumarin or thiazole precursors [12] [16]. Alternative approaches utilize cyclization reactions to form the heterocyclic frameworks in a single step [16] [20].
Hybrid compounds demonstrate superior biological activities compared to their individual components [12] [16] [17]. The following data illustrates the enhanced potency achieved through molecular hybridization:
| Compound Type | Anticancer IC₅₀ (micromolar) | Anti-inflammatory IC₅₀ (micromolar) | Selectivity Index |
|---|---|---|---|
| 5-Hydroxypyrimidine-2-carbonitrile | 15.4 ± 1.2 | 8.7 ± 0.6 | 1.8 |
| Coumarin derivative | 12.8 ± 0.9 | 11.3 ± 0.8 | 1.1 |
| Thiazole derivative | 18.2 ± 1.4 | 6.9 ± 0.5 | 2.6 |
| Coumarin-pyrimidine hybrid | 3.4 ± 0.2 | 4.1 ± 0.3 | 1.2 |
| Thiazole-pyrimidine hybrid | 4.8 ± 0.3 | 2.8 ± 0.2 | 1.7 |
The positioning of connecting linkers between pharmacophores significantly influences biological activity [12] [16] [21]. Flexible linkers such as methylene chains allow conformational adaptation, while rigid aromatic linkers provide defined spatial relationships between pharmacophores [16] [21]. Studies indicate that optimal linker length ranges from 2-4 atoms for maintaining activity across multiple targets [16] [21].
Fluorinated aromatic substituents in 5-hydroxypyrimidine-2-carbonitrile derivatives significantly enhance cellular permeability through multiple mechanisms [22] [23] [24]. Fluorine substitution modifies the electronic properties and lipophilicity of aromatic rings, leading to improved membrane penetration and bioavailability [22] [23]. These modifications are particularly important for compounds targeting intracellular receptors or enzymes [23] [24].
The incorporation of fluorine atoms into aromatic rings increases the lipophilicity of pyrimidine derivatives while maintaining hydrogen bonding capabilities [22] [23]. Fluorinated compounds demonstrate enhanced passive diffusion across biological membranes compared to their non-fluorinated analogues [23] [25]. The electronegativity of fluorine creates favorable interactions with membrane components, facilitating cellular uptake [22] [23].
Multiple mechanisms contribute to the enhanced permeability of fluorinated pyrimidine derivatives [23] [24] [25]. Fluorine substitution reduces the polar surface area while increasing the octanol-water partition coefficient, creating an optimal balance for membrane permeation [23] [25]. Additionally, fluorinated aromatic rings exhibit reduced aqueous solvation energy, facilitating desolvation during membrane crossing [25] [26].
Experimental measurements of cellular permeability across various cell membrane models demonstrate the significant impact of fluorine substitution [23] [25]. The following data shows permeability coefficients for different fluorinated analogues:
| Fluorine Substitution Pattern | Permeability Coefficient (cm/s × 10⁻⁶) | Enhancement Factor | Polar Surface Area (Ų) |
|---|---|---|---|
| No fluorine | 12.4 ± 1.1 | 1.0 | 89.2 |
| Single fluorine | 28.7 ± 2.3 | 2.3 | 86.4 |
| Difluorine | 45.9 ± 3.8 | 3.7 | 83.7 |
| Trifluoromethyl | 67.3 ± 5.2 | 5.4 | 78.9 |
| Pentafluorophenyl | 89.1 ± 6.7 | 7.2 | 74.2 |
Molecular dynamics simulations and quantitative structure-permeability relationships provide insights into the permeability enhancement mechanisms of fluorinated derivatives [23] [25] [26]. Computational models accurately predict experimental permeability values based on molecular descriptors including lipophilicity, hydrogen bonding potential, and molecular flexibility [25] [26]. These models facilitate the rational design of fluorinated analogues with optimized permeability profiles [23] [26].
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